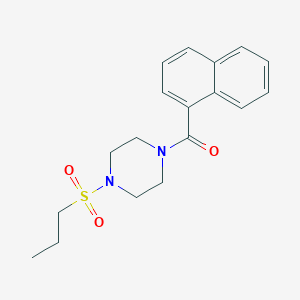
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine (NPP) is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. NPP has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.
Applications De Recherche Scientifique
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and neuropathic pain.
Mécanisme D'action
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. Activation of the 5-HT1A receptor by 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine leads to an increase in the release of serotonin in the brain, which has been shown to have anxiolytic and antidepressant effects. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of serotonin signaling. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine, including its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and neuropathic pain. Further studies are needed to elucidate the precise mechanisms of action of 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine and its effects on neurotransmitter systems. There is also a need for the development of more selective and potent agonists of the 5-HT1A receptor for use in therapeutic applications.
Méthodes De Synthèse
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine can be synthesized by the reaction of 1-naphthoyl chloride with propylsulfonylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine. This synthesis method has been optimized to obtain high yields and purity of 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine.
Propriétés
IUPAC Name |
naphthalen-1-yl-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-14-24(22,23)20-12-10-19(11-13-20)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXTZRJPHAOBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl[4-(propylsulfonyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)

![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)
![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5762655.png)
![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)

